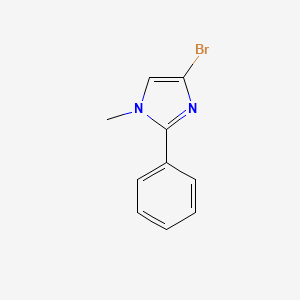

4-Bromo-1-methyl-2-phenyl-1H-imidazole

Description

Pervasive Role of Imidazole (B134444) Derivatives in Contemporary Chemical Research

Imidazole derivatives are integral to numerous areas of chemical research, from medicinal chemistry to materials science. nih.gov Their prevalence stems from the imidazole nucleus's ability to engage in various chemical interactions, including hydrogen bonding and coordination with metal ions. This versatility has led to their incorporation into a multitude of biologically active molecules and functional materials. nih.gov The study of these derivatives continues to be a vibrant area of research, with scientists constantly exploring new synthetic methodologies and applications.

Overview of Substituted Imidazoles in Organic Synthesis and Functional Applications

The functionalization of the imidazole core with various substituents allows for the fine-tuning of its chemical and physical properties, leading to a broad spectrum of applications. Substituted imidazoles are synthesized through a variety of methods, including multi-component reactions that offer a high degree of molecular diversity. researchgate.net These tailored molecules find use as catalysts, ionic liquids, and key components in the synthesis of complex organic molecules. nih.govresearchgate.net In medicinal chemistry, the introduction of specific substituents can modulate the biological activity of imidazole-based compounds, leading to the development of potent therapeutic agents. nih.govnih.gov

Significance of 4-Bromo-1-methyl-2-phenyl-1H-imidazole within the Imidazole Class

Within the extensive family of imidazole derivatives, this compound emerges as a compound with distinct characteristics. The presence of a bromine atom at the 4-position, a methyl group at the N1-position, and a phenyl group at the 2-position imparts a unique combination of steric and electronic features. This specific substitution pattern makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions where the bromine atom can be readily replaced to build more complex molecular architectures. While detailed research on this specific compound is not as widespread as for some other imidazoles, its structure suggests potential applications in areas where precise control over molecular geometry and reactivity is crucial.

Chemical Profile of this compound

The specific arrangement of substituents on the imidazole ring of this compound dictates its fundamental chemical and physical properties.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 86119-59-7 |

| Molecular Formula | C10H9BrN2 |

| Molecular Weight | 237.10 g/mol |

Synthesis and Reactivity

While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, its synthesis can be inferred from general methods for creating 1,2,4-trisubstituted imidazoles. The reactivity of this compound is largely influenced by the carbon-bromine bond, which is a key site for further functionalization.

Potential Synthetic Routes

The construction of the 1,2,4-trisubstituted imidazole core can be achieved through various synthetic strategies. One common approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and a source of ammonia (B1221849). For this compound, this could potentially involve a multi-step synthesis starting from simpler precursors, followed by bromination and methylation steps.

The reactivity of this compound is centered around the bromine substituent. This halogen atom can be displaced through various nucleophilic substitution reactions or participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of functional groups at the 4-position of the imidazole ring, making it a versatile building block for the synthesis of more complex molecules.

Spectroscopic and Analytical Data

Detailed spectroscopic and analytical data for this compound are not widely available in peer-reviewed literature. However, based on its structure, the expected spectral characteristics can be predicted.

| Spectroscopic Data | Predicted Characteristics |

| ¹H NMR | Signals corresponding to the phenyl protons, the imidazole proton, and the methyl protons. The chemical shifts would be influenced by the electronic effects of the bromine and phenyl substituents. |

| ¹³C NMR | Resonances for the carbon atoms of the imidazole ring and the phenyl group, as well as the methyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of C-H, C=C, and C=N stretching and bending vibrations within the aromatic rings. |

Applications in Research

While specific applications of this compound are not extensively reported, its structural motifs are found in compounds with significant biological and material science applications.

Role in Medicinal Chemistry Research

The 1,2,4-trisubstituted imidazole scaffold is a common feature in many pharmacologically active compounds. nih.govnih.gov Derivatives of phenylimidazoles have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov The presence of a bromine atom can often enhance the biological activity of a molecule. nih.gov Therefore, this compound could serve as a valuable intermediate for the synthesis of novel drug candidates.

Utility in Materials Science

Phenylimidazole derivatives are also of interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs), sensors, and catalysts. nih.gov The electronic properties of the imidazole ring, combined with the phenyl substituent, can be tuned to create materials with specific optical and electronic characteristics. The bromo-substituent provides a handle for polymerization or for grafting the molecule onto surfaces, further expanding its potential in the creation of functional materials. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-methyl-2-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-7-9(11)12-10(13)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZMXPHOJWEDNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 1 Methyl 2 Phenyl 1h Imidazole Analogs

Electrophilic Substitution Patterns on Substituted Imidazole (B134444) Rings

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the position of substitution is heavily influenced by the existing substituents on the ring. The electrophilic bromination of N-methylimidazole, for instance, proceeds via an addition-elimination mechanism where the brominating agent targets the electron-rich C4 and C5 positions. Computational studies have shown these positions to have higher electron densities, making them more favorable for electrophilic attack.

The nature of the brominating agent and reaction conditions can also determine the outcome. While molecular bromine can be effective, N-bromosuccinimide (NBS) is often used for selective mono-bromination. youtube.com Depending on the conditions, reactions with NBS can proceed through either a radical or an electrophilic pathway. youtube.com For example, in the presence of an electron-withdrawing group like a nitro group at the C2 position, bromination of 1-methyl-2-nitroimidazole (B155463) with NBS selectively yields the 4-bromo derivative. rsc.org This demonstrates the strong directing effect of substituents, where the incoming electrophile is guided to a specific position based on the electronic landscape of the ring.

| Imidazole Derivative | Reagent | Position of Substitution | Reference |

| 1-methyl-1H-imidazole | NBS in DMF | C4 and C5 mixture | rsc.org |

| 1-methyl-2-nitroimidazole | NBS in DMF | C4 | rsc.org |

| Protected 4-vinylimidazole | NBS, Hydrogen Fluoride | Vinyl group (not ring) | youtube.com |

| 1H-imidazole | Bromine in Acetic Acid | 2,4,5-tribromo-1H-imidazole | guidechem.com |

Nucleophilic Substitution Reactions in Imidazole Derivatives

Nucleophilic substitution on the imidazole ring is less common than electrophilic substitution unless the ring is activated by potent electron-withdrawing groups. Halogen atoms on the imidazole ring, such as the bromine in 4-Bromo-1-methyl-2-phenyl-1H-imidazole, can be displaced by nucleophiles. The reactivity of the halogen is highly dependent on its position and the presence of other substituents.

For instance, a nitro group at the C2 position strongly activates halogens at the C5 position for nucleophilic displacement. In 1-methyl-4,5-dibromo-2-nitroimidazole, the bromine at C5 is readily displaced by morpholine (B109124), while the bromine at C4 remains. rsc.org The bromine at the 4-position in 4-bromo-1-methyl-2-nitroimidazole is generally unreactive towards moderate nucleophiles like morpholine but can be displaced by stronger nucleophiles such as N-lithiomorpholide. rsc.org This highlights the necessity of significant electronic activation for nucleophilic aromatic substitution to occur at the C4 position. The reaction of imidazole with various 2-bromo-1-arylethanone derivatives has also been investigated through computational studies, providing insight into the nucleophilic character of the imidazole nitrogen itself. semanticscholar.orgresearchgate.net

| Imidazole Derivative | Nucleophile | Product | Reference |

| 1-methyl-4,5-dibromo-2-nitroimidazole | Morpholine | 4-bromo-1-methyl-5-morpholino-2-nitroimidazole | rsc.org |

| 4-bromo-1-methyl-2-nitroimidazole | N-lithiomorpholide | 1-methyl-4-morpholino-2-nitroimidazole | rsc.org |

| 4-bromo-1-methyl-2-nitroimidazole | Butyl-lithium | 5-butyl-4-bromo-1-methyl-2-nitroimidazole | rsc.org |

Reaction Kinetics and Thermodynamics of Imidazole Transformations

The kinetics and thermodynamics of reactions involving the imidazole ring have been explored, particularly through computational studies. These investigations provide quantitative data on reaction rates, activation energies, and the stability of intermediates and products. While specific kinetic data for this compound is scarce, studies on the parent imidazole molecule offer valuable insights into the fundamental reactivity of the heterocyclic core.

For example, the atmospheric oxidation reactions of imidazole initiated by hydroxyl (•OH) radicals have been analyzed. rsc.org These reactions can proceed through two main pathways: OH-addition to the carbon atoms of the ring or H-abstraction. rsc.org The OH-addition pathways are found to be strongly exothermic and have lower activation energies, indicating they are both thermodynamically and kinetically favored over H-abstraction. rsc.org The reaction exhibits negative activation energy, meaning the rate coefficient decreases as temperature increases, which is characteristic of electrophilic addition of the OH radical to the imidazole ring. rsc.org Similar studies have calculated the rate constants for reactions with other atmospheric oxidants like the nitrate (B79036) radical (NO₃•) and ozone (O₃). acs.org

| Reaction | Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Rate Constant at 298 K (M⁻¹s⁻¹) | Reference |

| Imidazole + •OH | OH-addition | Lower than H-abstraction | -17.61 to -27.66 | 5.65 x 10⁹ | rsc.orgacs.org |

| Imidazole + •OH | H-abstraction | Higher than OH-addition | -1.52 to +2.03 | - | rsc.org |

| Imidazole + NO₃• | H-abstraction from N-H | 0.37 | -18.62 | 7.41 x 10⁹ | acs.org |

| Imidazole + NO₃• | NO₃•-addition | 2.25 to 3.27 | - | - | acs.org |

| Imidazole + O₃ | O₃-addition (Criegee) | 11.23 | -44.62 | 4.02 x 10⁴ | acs.org |

Influence of Substituents on Imidazole Reactivity and Stability

The reactivity and stability of the imidazole ring are profoundly influenced by the nature and position of its substituents. These groups can exert control through a combination of inductive, resonance, and steric effects.

Electron-Donating Groups (EDGs): The methyl group at the N1 position in this compound is an electron-donating group. It increases the electron density of the imidazole ring, enhancing its reactivity towards electrophiles. Furthermore, the N-methyl group stabilizes the 1H-tautomer, preventing tautomerism that is possible in N-unsubstituted imidazoles. smolecule.com

Electron-Withdrawing Groups (EWGs): The bromine atom at the C4 position is an electron-withdrawing group due to its electronegativity (inductive effect), which deactivates the ring towards electrophilic substitution. Conversely, strong electron-withdrawing groups, such as a nitro group, are crucial for activating the ring towards nucleophilic substitution, as they can stabilize the negative charge of the intermediate Meisenheimer complex. rsc.orgyoutube.com

Aromatic Substituents: The phenyl group at the C2 position can influence reactivity through both steric hindrance and electronic effects. It can participate in resonance with the imidazole ring, affecting electron distribution. Depending on the reaction, its bulkiness can sterically hinder attack at adjacent positions.

| Substituent Type | Position | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution | Example Compound |

| Electron-Donating (e.g., -CH₃) | N1 | Activating | Deactivating | 1-methyl-1H-imidazole |

| Electron-Withdrawing (e.g., -Br) | C4/C5 | Deactivating | Activating | 4-bromo-1H-imidazole |

| Strong EWG (e.g., -NO₂) | C2 | Strongly Deactivating | Strongly Activating (at C4/C5) | 1-methyl-2-nitroimidazole |

| Aromatic (e.g., -Ph) | C2 | Deactivating (inductive), can direct | Can stabilize intermediates | 2-phenyl-1H-imidazole |

Theoretical and Computational Chemistry Studies on 4 Bromo 1 Methyl 2 Phenyl 1h Imidazole Systems

Quantum Chemical Calculations for Electronic and Geometric Structure Analysis

Detailed quantum chemical calculations, including Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping, have not been specifically published for 4-Bromo-1-methyl-2-phenyl-1H-imidazole. However, these methods are frequently applied to similar imidazole (B134444) derivatives to understand their structural and electronic properties.

Vibrational Spectroscopy Simulations and Assignment

Computational simulations of vibrational spectra (FT-IR and FT-Raman) are powerful tools for assigning experimental spectral bands to specific molecular motions. These simulations are typically performed using DFT methods. For related molecules like 4-(4-Fluoro-phenyl)-1H-imidazole, theoretical vibrational wavenumbers are calculated and then scaled to achieve better agreement with experimental data. researchgate.net The Potential Energy Distribution (PED) is analyzed to provide a detailed interpretation of the vibrational modes, such as C-H stretching, C=C bending, and ring vibrations. mdpi.com This combined experimental and theoretical approach allows for a comprehensive understanding of the molecule's vibrational properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazole-Based Scaffolds (Computational Derivations)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For imidazole-based scaffolds, which are prominent in anticancer drug discovery, QSAR models are developed to predict the anticancer potency and guide the design of new, more effective derivatives. nih.govscirp.org

These models correlate physicochemical descriptors of the molecules with their measured biological activity, such as the half-maximal inhibitory concentration (IC50). The descriptors can be categorized as electronic (e.g., chemical hardness, electronic energy), lipophilic (e.g., logP), and steric. A study on benzimidazolyl-retrochalcone derivatives identified electronic energy (Eelec), lipophilicity (logP), chemical softness (S), and chemical hardness (η) as significant descriptors influencing their antitumor activities against the HCT-116 colon cancer cell line. scirp.org

The development of a robust QSAR model typically involves the following steps:

Data Set Selection: A series of imidazole-containing compounds with experimentally determined biological activities is chosen. scirp.org

Descriptor Calculation: Various molecular descriptors are calculated for each compound using computational chemistry software.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation relating the most relevant descriptors to the biological activity.

Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation techniques.

A representative QSAR model for a class of anticancer agents might take the following form: pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n) where pIC50 is the negative logarithm of the IC50 value, and β values are the coefficients for each descriptor.

Below is an example table illustrating the types of descriptors and statistical parameters commonly found in QSAR studies of heterocyclic anticancer agents.

| Statistical Parameter | Value | Descriptor Type | Example Descriptor | Significance in Model |

| R² (Correlation Coefficient) | > 0.6 | Electronic | HOMO/LUMO Energy | Relates to the molecule's ability to engage in charge-transfer interactions. |

| Q² (Cross-validation R²) | > 0.5 | Lipophilic | LogP | Describes the molecule's partitioning between aqueous and lipid environments, affecting cell membrane permeability. |

| F-test value | High | Steric/Topological | Molecular Weight | Relates to the size and shape of the molecule, influencing its fit into a receptor's active site. |

| p-value | < 0.05 | Thermodynamic | Electronic Energy (Eelec) | Indicates the overall stability and electronic nature of the molecule. scirp.org |

These models provide valuable insights into the structure-activity relationships, helping medicinal chemists to prioritize and design novel imidazole-based compounds with enhanced therapeutic potential. dovepress.com

Molecular Docking and Computational Ligand-Target Interaction Studies

While specific molecular docking studies for this compound are not documented in available literature, this computational technique is widely applied to the broader class of imidazole derivatives to explore their potential as therapeutic agents. researchgate.netnih.gov Molecular docking predicts the preferred orientation of a ligand (the small molecule) when bound to a specific protein target.

The process involves:

Preparation of the Receptor and Ligand: The 3D structures of the protein target and the imidazole ligand are prepared.

Docking Simulation: A docking algorithm samples a wide range of conformations and orientations of the ligand within the protein's binding site.

Scoring and Analysis: The resulting poses are "scored" based on a function that estimates the binding affinity (e.g., in kcal/mol). The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. researchgate.net

For example, various substituted imidazole analogues have been docked into the active sites of protein targets relevant to cancer, such as cyclin-dependent kinase 8 (CDK8). researchgate.net These studies often reveal that the imidazole core can act as a crucial scaffold, while its substituents form specific interactions that determine the binding affinity and selectivity. The insights gained from docking studies are instrumental in understanding the mechanism of action and in the rational design of more potent and selective inhibitors.

Applications of 4 Bromo 1 Methyl 2 Phenyl 1h Imidazole in Synthetic Organic Chemistry

Role as a Key Synthetic Intermediate in Complex Molecule Construction

4-Bromo-1-methyl-2-phenyl-1H-imidazole serves as a crucial building block in the multi-step synthesis of complex organic molecules. The imidazole (B134444) core is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. google.commdpi.com The specific arrangement of substituents on this compound provides a pre-functionalized scaffold that chemists can strategically modify. The bromine atom at the C4 position is a particularly important feature, acting as a synthetic handle that allows for the introduction of new functional groups and the construction of larger molecular frameworks.

Bromo-substituted imidazoles and other related heterocycles are recognized as important precursors for compounds with potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties. google.comontosight.ai By using this compound, synthetic chemists can bypass several initial steps that would be required to build the substituted imidazole ring from scratch, thereby streamlining the synthesis of target molecules. Its utility lies in its ability to introduce the 1-methyl-2-phenyl-1H-imidazol-4-yl moiety into a target structure, which can then be further elaborated.

Utility in Cross-Coupling Reactions (e.g., Palladium-Catalyzed Amination)

One of the most powerful applications of this compound is its use as an electrophile in cross-coupling reactions. The carbon-bromine bond at the C4 position is susceptible to oxidative addition to a low-valent metal catalyst, typically palladium, initiating a catalytic cycle that forms a new bond.

Palladium-catalyzed amination (Buchwald-Hartwig reaction) is a prime example. While studies may focus on closely related substrates like 4-bromo-1H-imidazole, the principles are directly applicable. nih.gov In such reactions, the bromoimidazole is coupled with a primary or secondary amine to form a 4-aminoimidazole (B130580) derivative. The choice of phosphine (B1218219) ligand is critical for achieving high yields. Research on the amination of 4-bromo-1H-imidazole with aniline (B41778) showed that ligands like BrettPhos (L4) provided superior results compared to others, even allowing the reaction to proceed efficiently at room temperature. nih.gov The N-methyl group in this compound simplifies the reaction by precluding side reactions at the imidazole nitrogen, which can occur with unprotected NH-imidazoles. nih.gov

The table below, adapted from studies on 4-bromo-1H-imidazole, illustrates the significant effect of the ligand on the efficiency of palladium-catalyzed amination, a principle that governs the reactivity of this compound. nih.gov

| Entry | Ligand | Catalyst System | Yield (%) | Conditions |

|---|---|---|---|---|

| 1 | L1 (RuPhos) | Pd₂(dba)₃ / L1 | 0 | 100 °C, 2 h |

| 2 | L2 (JohnPhos) | Pd₂(dba)₃ / L2 | 0 | 100 °C, 2 h |

| 3 | L3 (tBuBrettPhos) | Pd₂(dba)₃ / L3 | 77 | 100 °C, 2 h |

| 4 | L4 (BrettPhos) | Pd₂(dba)₃ / L4 | 85 | 100 °C, 2 h |

| 5 | L4 (BrettPhos) | Pd₂(dba)₃ / L4 | 87 | Room Temp, 12 h |

Beyond amination, this compound is an excellent substrate for other palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling with boronic acids to form C-C bonds, creating 4-aryl-substituted imidazoles. mcgill.canih.gov

Building Block for Diverse Heterocyclic Scaffolds

Through the strategic application of cross-coupling reactions and other functionalization techniques, this compound serves as a foundational building block for a vast range of more complex heterocyclic scaffolds. Each successful coupling reaction introduces a new branch or ring system onto the imidazole core, expanding the molecular diversity accessible from this single precursor.

For example:

Palladium-catalyzed amination leads to the synthesis of 4-(amino)-1-methyl-2-phenyl-1H-imidazoles, which are scaffolds for further elaboration or as final target molecules in drug discovery programs. nih.gov

Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids yields a library of 4-(aryl/heteroaryl)-1-methyl-2-phenyl-1H-imidazoles, allowing for systematic exploration of structure-activity relationships. nih.gov

Sonogashira coupling with terminal alkynes would produce 4-(alkynyl)-1-methyl-2-phenyl-1H-imidazoles, which can undergo subsequent reactions like cycloadditions to build fused ring systems.

The ability to use this compound to construct diverse libraries of imidazole derivatives is invaluable in fields like medicinal chemistry and materials science. mdpi.comnih.gov The synthesis of imidazole-fused polyheterocycles from related vinyl imidazole precursors showcases how the imidazole core can be integrated into larger, conjugated systems, a strategy for which the title compound is a well-suited starting point after appropriate modification. rsc.org

Advanced Research Applications in Medicinal Chemistry and Drug Design Principles

Imidazole (B134444) Derivatives as Privileged Scaffolds in Rational Drug Design

The imidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets with high affinity. nih.gov This five-membered heterocyclic ring, containing two nitrogen atoms, is a common feature in numerous natural products, including the amino acid histidine, and is a core component of many FDA-approved drugs. chemijournal.comjopir.in Its therapeutic versatility spans across various classes, including antifungal, anti-inflammatory, anticancer, and antihypertensive agents. jopir.in

The value of the imidazole scaffold in drug design is attributed to several key physicochemical properties:

Hydrogen Bonding: The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological receptors. researchgate.net

Coordination with Metal Ions: The imidazole ring's capacity to coordinate with metal ions is crucial for its interaction with metalloenzymes.

Aromaticity and π-π Stacking: The aromatic nature of the ring allows for π-π stacking interactions with the active sites of proteins and enzymes.

Synthetic Tractability: The imidazole core is synthetically versatile, allowing for modifications at multiple positions to optimize pharmacological properties. chemijournal.commdpi.com

The structure of 4-Bromo-1-methyl-2-phenyl-1H-imidazole is a trisubstituted imidazole, a class of compounds that has been the subject of significant synthetic exploration. nih.govacs.org The presence of the phenyl group at the 2-position, a methyl group at the 1-position, and a bromine atom at the 4-position provides a unique combination of steric and electronic features that can be fine-tuned in rational drug design. For instance, phenyl-imidazole derivatives have been developed as potent antagonists for cellular signaling pathways, such as the Smoothened receptor. nih.gov

Structure-Activity Relationship (SAR) Studies for Imidazole-Based Drug Leads

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity, guiding the optimization of lead compounds. jopir.in For imidazole-based drug leads, SAR studies have revealed critical insights into the role of various substituents. jopir.in

In the context of this compound, the SAR can be analyzed by considering its distinct substituents:

Phenyl Group at C2: The phenyl ring at this position is a common feature in many bioactive imidazoles. Its orientation and substitution pattern can significantly impact target binding. In some cases, substituted phenyl rings at the C2 position have been shown to enhance anti-inflammatory or anticonvulsant activities. nih.gov

Methyl Group at N1: The methyl group on the nitrogen atom prevents tautomerization and can influence the compound's lipophilicity and metabolic stability. This modification can also affect the orientation of other substituents and their interaction with the target.

Bromo Group at C4: The introduction of a halogen, such as bromine, at this position can significantly alter the electronic properties of the imidazole ring and enhance binding affinity through halogen bonding. ontosight.ai The bromine substitution can also improve the compound's potency and selectivity for its biological target. ontosight.ai

The following table summarizes the general SAR principles for substituted imidazoles that are relevant to the structure of this compound.

| Substitution Position | Substituent Type | General Impact on Biological Activity |

| C2 | Phenyl/Substituted Phenyl | Can enhance potency and selectivity; influences hydrophobic interactions. |

| N1 | Alkyl (e.g., Methyl) | Increases lipophilicity, prevents tautomerism, can improve metabolic stability. |

| C4/C5 | Halogen (e.g., Bromo) | Modulates electronic properties, can form halogen bonds, potentially increases potency. |

Modulation of Specific Biological Targets through Imidazole Moiety Interactions (e.g., Enzyme Inhibition)

The imidazole moiety is a key pharmacophore that can interact with and modulate the activity of various biological targets, most notably enzymes. jopir.in The nitrogen atoms of the imidazole ring are crucial for these interactions, often acting as a ligand for metal ions in the active site of metalloenzymes or participating in hydrogen bonding networks.

Imidazole-containing compounds are known to inhibit a wide range of enzymes, including:

Cytochrome P450 (CYP) enzymes: Many imidazole-based drugs are potent inhibitors of CYP enzymes, which can lead to drug-drug interactions.

Kinases: Tri-substituted imidazole derivatives have been developed as inhibitors of kinases like p38 MAP kinase, which are involved in inflammatory pathways. nih.gov

Carbonic Anhydrases (CAs): Certain trisubstituted imidazoles have shown selective inhibition of tumor-associated CA isoforms IX and XII. nih.gov

Indoleamine 2,3-dioxygenase (IDO): Phenyl-imidazole derivatives have been investigated as inhibitors of IDO, an enzyme implicated in cancer immune evasion. nih.gov

The specific structure of this compound suggests it could be a candidate for enzyme inhibition. The N-methyl group prevents the N1 nitrogen from acting as a hydrogen bond donor, while the N3 nitrogen remains available to coordinate with metal ions or act as a hydrogen bond acceptor. The bromo and phenyl substituents can further enhance binding affinity and selectivity within the enzyme's active site. ontosight.ai

Computational Design and Optimization of Imidazole Analogs for Target Binding

Computational methods, particularly molecular docking, are invaluable tools in the rational design and optimization of drug candidates. longdom.orgjddtonline.info These techniques allow researchers to predict the binding mode and affinity of a ligand to its biological target, thereby guiding the synthesis of more potent and selective analogs. longdom.orgmdpi.com

For imidazole-based compounds, computational studies have been successfully employed to:

Identify potential biological targets.

Predict the binding orientation within the active site. jddtonline.info

Elucidate key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Guide the design of new analogs with improved binding affinity. mdpi.com

In the case of designing analogs of this compound, computational approaches would be instrumental. Docking studies could be performed on various target enzymes to predict the binding conformation of the parent molecule. Based on these predictions, modifications to the phenyl ring (e.g., adding electron-donating or withdrawing groups), altering the alkyl substituent at the N1 position, or changing the halogen at the C4 position could be explored in silico to enhance target binding. researchgate.netcosmosscholars.com

The following table outlines a hypothetical computational workflow for the optimization of this compound analogs.

| Computational Step | Objective | Tools and Techniques |

| Target Identification | To identify potential protein targets for the imidazole scaffold. | Reverse docking, pharmacophore screening. |

| Molecular Docking | To predict the binding mode and affinity of the lead compound. | AutoDock, Schrödinger Suite, GOLD. jddtonline.info |

| SAR Analysis | To understand the contribution of each substituent to binding. | 3D-QSAR, CoMFA, CoMSIA. |

| Analog Design | To design new derivatives with potentially improved activity. | In silico modification of the lead structure. |

| ADMET Prediction | To predict the absorption, distribution, metabolism, excretion, and toxicity profiles of new analogs. | SwissADME, OSIRIS Property Explorer. nih.gov |

Through such a computational-driven approach, the development of imidazole derivatives like this compound can be significantly accelerated, leading to the discovery of novel drug candidates with optimized therapeutic properties. nih.gov

Applications in Materials Science and Functional Materials Development

Integration of Imidazole (B134444) Derivatives in Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion, optical switching, and data storage. Organic molecules with extended π-conjugated systems and significant differences between ground and excited state dipole moments are prime candidates for NLO applications. Imidazole derivatives, with their versatile scaffold, can be engineered to possess substantial NLO properties.

The imidazole ring itself can act as a π-electron bridge, facilitating charge transfer between donor and acceptor groups, a key mechanism for generating a second-order NLO response. For instance, studies on conjugated donor-acceptor imidazole derivatives have demonstrated a favorable trade-off between nonlinearity, transparency, and thermal stability. nih.gov The high electron-withdrawing ability and good coplanarity of the imidazole moiety make it an ideal building block for NLO materials. nih.gov

In the case of 4-Bromo-1-methyl-2-phenyl-1H-imidazole, the phenyl group at the 2-position acts as a π-conjugated system. The bromine atom at the 4-position, being an electron-withdrawing group, and the methyl group at the N1 position, a weak electron-donating group, can influence the intramolecular charge transfer characteristics of the molecule. Theoretical and experimental studies on compounds like 3-(3-Bromo-phenyl)-1-imidazol-1-yl-propenone have shown that imidazole-based structures can exhibit interesting NLO properties. Furthermore, research on 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol has confirmed significant NLO properties, with the imidazole core facilitating charge transfer and leading to a large third-order susceptibility. researchgate.net

The design of NLO materials often involves creating molecules with a D-π-A (donor-π-acceptor) structure. While this compound may not be a classic D-π-A molecule, the substituents on the imidazole ring create an asymmetric electronic environment that is crucial for second-order NLO activity. The investigation of various substituted benzimidazoles has shown that the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance the first hyperpolarizability (βo), a measure of the second-order NLO response. nih.gov

Below is a data table comparing the NLO properties of different imidazole derivatives, illustrating the impact of substitution on their NLO response.

| Compound | Second-Order NLO Response (β₀) (esu) | Third-Order Susceptibility (χ⁽³⁾) (esu) | Reference |

| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | - | 2.2627 × 10⁻⁶ | researchgate.net |

| Substituted Benzimidazole 1a | 4.61 × 10⁻³⁰ | - | nih.gov |

| Substituted Benzimidazole 1c | 3.81 × 10⁻³⁰ | - | nih.gov |

Note: Data for this compound is not available and the table presents data for structurally related compounds to provide context.

Role of Substituted Imidazoles in the Design of Advanced Functional Materials

The versatility of the imidazole scaffold extends beyond NLO materials into a broader range of advanced functional materials, particularly in the realm of organic electronics. Imidazole derivatives are widely utilized in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), including electron transport materials, bipolar hosts, and fluorescent or phosphorescent emitters. tandfonline.comresearchgate.net Their excellent photoluminescence, electrochemical properties, good thermal stability, and the ease with which they can be modified make them highly valuable in this field. researchgate.net

The imidazole core's electron-withdrawing nature makes it a suitable component for creating materials with specific charge transport properties. researchgate.net For instance, derivatives of carbazole (B46965) and diphenyl imidazole have been synthesized and shown to exhibit bipolar charge transport, with high hole and electron drift mobilities, making them suitable for use as hosts in phosphorescent OLEDs. mdpi.com The stable aromatic character of imidazole, with thermal stability up to 400°C, is another advantageous feature for the fabrication of durable OLED devices. tandfonline.com

The substituents on the imidazole ring play a critical role in determining the material's properties. In this compound, the phenyl group contributes to the molecule's rigidity and can enhance intermolecular π-π stacking, which is beneficial for charge transport. The bromo and methyl groups can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the material's electronic and optical properties. For example, the introduction of different substituent groups on the imidazole ring can control the energy level and band gap of the resulting compound. google.com

A study on imidazole-based donor-acceptor fluorescent molecules revealed that N-methylation can lead to a more twisted molecular structure, which in turn can result in aggregation-induced emission (AIE) properties. semanticscholar.org This phenomenon, where molecules are non-emissive in solution but become highly luminescent in the aggregated state, is highly desirable for applications in solid-state lighting and displays.

The following table summarizes the applications of various substituted imidazoles in functional materials:

| Imidazole Derivative Type | Application | Key Properties | Reference |

| Carbazole and Diphenyl Imidazole Derivatives | OLED Hosts, Fluorescent Emitters | Bipolar charge transport, high triplet energy | mdpi.com |

| Triphenylamine-substituted Imidazoles | Bioimaging Probes | Large two-photon absorption cross-section | nih.gov |

| N-methylated Donor-Acceptor Imidazoles | AIE Materials | Aggregation-induced emission, twisted molecular structure | semanticscholar.org |

| General Imidazole Derivatives | OLED Electron Transport Materials | Good thermal stability, electron-withdrawing nature | tandfonline.comresearchgate.net |

While specific research on the functional material applications of this compound is not extensively documented, its structural features suggest potential as a building block for organic electronic materials. The presence of the phenyl and bromo groups provides avenues for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex molecules with tailored properties for applications in OLEDs, organic photovoltaics, and sensors.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-1-methyl-2-phenyl-1H-imidazole to achieve high yield and purity?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling using 4-bromoimidazole derivatives and phenylboronic acids under palladium catalysis. For example, describes a general procedure for aryl-imidazole synthesis using 4-bromo-imidazole and substituted phenylboronic acids, yielding products in 31–57% after purification by column chromatography . Optimizing reaction conditions (e.g., solvent, catalyst loading, and temperature) is critical. reports yields up to 86% for analogous bromo-substituted imidazoles using reflux conditions in ethanol with catalytic acetic acid . Purity can be confirmed via TLC (Rf values ~0.52–0.83) and spectroscopic techniques (FTIR, NMR).

Q. Which spectroscopic techniques are most reliable for characterizing the bromo and methyl substituents in this compound?

- Methodology :

- FTIR : The C-Br stretch appears as a sharp peak near 590–592 cm⁻¹, while the methyl group shows aliphatic C-H stretching at ~2973 cm⁻¹ .

- ¹H NMR : The methyl group resonates as a singlet at δ 2.42–2.64 ppm. Aromatic protons from the phenyl and imidazole rings appear between δ 7.17–8.35 ppm, with coupling patterns confirming substitution positions .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 286.01 for C₁₄H₁₁BrN₂) validate the molecular formula .

Q. How can elemental analysis and chromatographic methods ensure compound purity?

- Methodology :

- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., C: 51.15% calculated vs. 51.35% found for a related compound in ) .

- HPLC : Retention times (e.g., tR = 9.26 min in NP-HPLC) and Rf values (0.50–0.83 in TLC) confirm homogeneity .

Advanced Research Questions

Q. How can crystallographic data be analyzed using SHELX and Mercury software to determine molecular packing?

- Methodology :

- SHELX : Refine X-ray diffraction data using SHELXL for small-molecule structures. and highlight the use of SHELX for determining bond lengths, angles, and torsion angles in bromo-substituted imidazoles .

- Mercury CSD : Visualize crystal packing and intermolecular interactions (e.g., π-π stacking, hydrogen bonding). For example, describes columnar stacking along the b-axis with dihedral angles of 30.1–64.3° between aromatic rings .

- ORTEP-3 : Generate thermal ellipsoid plots to assess atomic displacement parameters () .

Q. How do molecular docking studies predict the binding affinity of this compound to EGFR, and what methodological considerations are crucial?

- Methodology :

- Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions. and describe docking into the EGFR active site, with key residues (e.g., Lys745, Thr790) forming hydrogen bonds and hydrophobic contacts .

- ADMET Analysis : Predict pharmacokinetic properties (e.g., logP, bioavailability) using SwissADME. emphasizes the importance of optimizing logP (<5) and topological polar surface area (TPSA >60 Ų) for drug-likeness .

Q. What strategies address discrepancies in NMR data when synthesizing halogenated imidazole derivatives?

- Methodology :

- Dynamic Exchange : For broadened peaks (e.g., NH protons), use DMSO-d₆ or elevated temperatures to reduce exchange broadening .

- Byproduct Identification : Compare experimental ¹³C NMR shifts with computational predictions (e.g., DFT at B3LYP/6-31G* level) to identify impurities, as demonstrated in for acetamide derivatives .

Q. How can hydrogen-bonding patterns in crystals inform supramolecular design?

- Methodology : Apply graph-set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., D(2) motifs in ) . For this compound, analyze C-H···Br interactions using Mercury’s void visualization tool () to predict co-crystal formation .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on melting points and spectral data across studies?

- Methodology :

- Crystallographic Validation : Cross-check experimental melting points (e.g., 252–257°C in vs. 262–266°C in ) with single-crystal XRD data to confirm polymorphism or solvate formation .

- Reproducibility : Replicate synthesis under inert atmospheres (e.g., N₂) to minimize oxidation, which may alter melting points and NMR shifts .

Tables for Key Data

| Property | Example Values | Evidence Source |

|---|---|---|

| Melting Point | 252–257°C (Sb30), 262–266°C (Sb23) | |

| TLC Rf | 0.52–0.83 (20% MeOH:CHCl₃) | |

| FTIR C-Br Stretch | 590–592 cm⁻¹ | |

| ¹H NMR Methyl Signal | δ 2.42–2.64 ppm (singlet) | |

| Crystal Packing Angle | 30.1–64.3° (dihedral) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.